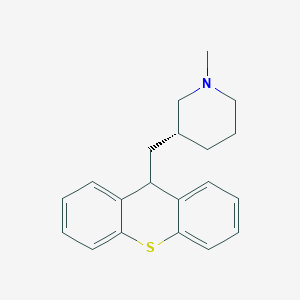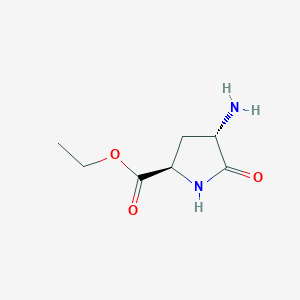
(R)-Methixene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methixene involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods often employ large-scale reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Methixene undergoes various chemical reactions, including:
Oxidation: Methixene can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Methixene can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Methixene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Mecanismo De Acción
Methixene exerts its effects through interactions with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological responses. The exact mechanism of action involves complex biochemical processes, including receptor activation, signal transduction, and downstream effects on cellular functions .
Comparación Con Compuestos Similares
Methixene can be compared with other similar compounds, such as:
Diphenhydramine: Both are antihistamines but differ in their receptor binding profiles and pharmacokinetics.
Chlorpheniramine: Another antihistamine with a different chemical structure and potency.
Promethazine: Shares some pharmacological properties with Methixene but has distinct therapeutic uses.
Methixene is unique in its specific receptor interactions and the resulting physiological effects, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
115511-21-2 |
|---|---|
Fórmula molecular |
C213H349N71O65S3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(2,4-dioctoxyphenyl)ethenyl]quinoline](/img/structure/B1167718.png)

